molecular formula C22H37NO B4883109 2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol

2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol

Cat. No. B4883109
M. Wt: 331.5 g/mol
InChI Key: RPYHKYNBJMGYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol (CAS number: 70331-94-1) is a synthetic antioxidant commonly known as BHA-Cyclohexylamine. It is widely used in the food industry as a preservative to prevent the spoilage of fats and oils. In addition, it has also been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of BHA-Cyclohexylamine involves the scavenging of free radicals and the inhibition of lipid peroxidation. Free radicals are highly reactive molecules that can cause damage to cells and tissues through oxidative stress. Lipid peroxidation is a process in which free radicals attack and damage the lipids in cell membranes, leading to cell death. BHA-Cyclohexylamine is able to prevent these processes by neutralizing free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
BHA-Cyclohexylamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are important in protecting cells from oxidative damage. In addition, it has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BHA-Cyclohexylamine in lab experiments is its antioxidant properties, which can help to prevent oxidative damage to cells and tissues. In addition, it has also been found to have anti-inflammatory and anti-cancer properties, which may be useful in the development of new drugs for the treatment of various diseases. However, one of the main limitations of using BHA-Cyclohexylamine in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for the use of BHA-Cyclohexylamine in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases, particularly those involving oxidative stress and inflammation. Another area of interest is in the development of new methods for the synthesis and purification of BHA-Cyclohexylamine, which may improve its efficiency and reduce its toxicity. Finally, further research is needed to better understand the biochemical and physiological effects of BHA-Cyclohexylamine, particularly in relation to its potential use in the prevention and treatment of various diseases.

Scientific Research Applications

BHA-Cyclohexylamine has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have antioxidant properties, which may be useful in preventing oxidative damage to cells and tissues. In addition, it has also been found to have anti-inflammatory and anti-cancer properties, which may be useful in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2,6-ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO/c1-21(2,3)18-13-16(14-19(20(18)24)22(4,5)6)15-23(7)17-11-9-8-10-12-17/h13-14,17,24H,8-12,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYHKYNBJMGYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Ditert-butyl-4-[[cyclohexyl(methyl)amino]methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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